Ethyl 3-bromo-4-pentylbenzoate

Description

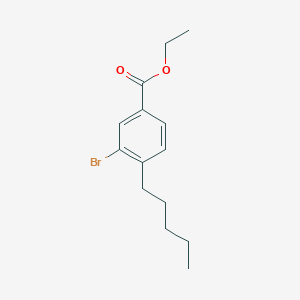

Ethyl 3-bromo-4-pentylbenzoate (CAS: 1131594-50-7) is a substituted benzoate ester featuring a bromine atom at the 3-position and a pentyl group at the 4-position of the aromatic ring. Its molecular structure combines a reactive bromo substituent with a long alkyl chain, making it a versatile intermediate in organic synthesis. The pentyl group enhances lipophilicity, which may influence solubility and biological activity, while the bromine atom enables further functionalization via substitution reactions. This compound is part of a broader class of ethyl benzoate derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

1131594-50-7 |

|---|---|

Molecular Formula |

C14H19BrO2 |

Molecular Weight |

299.20 g/mol |

IUPAC Name |

ethyl 3-bromo-4-pentylbenzoate |

InChI |

InChI=1S/C14H19BrO2/c1-3-5-6-7-11-8-9-12(10-13(11)15)14(16)17-4-2/h8-10H,3-7H2,1-2H3 |

InChI Key |

MGUHBPMSMUXZOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C=C(C=C1)C(=O)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-pentylbenzoate can be synthesized through various methods. One common approach involves the bromination of ethyl 4-pentylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions to ensure complete bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution with nucleophiles such as amines, alkoxides, or thiols. The electron-donating pentyl group slightly deactivates the aromatic ring, but the ester’s meta-directing nature positions the bromine for efficient substitution.

Example Reaction:

Conditions:

-

Solvent: DMF or THF

-

Temperature: 80–100°C

-

Catalyst: CuI (for amine nucleophiles)

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids yields biaryl derivatives:

| Catalyst | Base | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DBU | 30 | 84 | |

| Pd(PPh₃)₄ | K₂CO₃ | 48 | 70–90 |

Key Factors:

-

DBU enhances reaction efficiency by stabilizing Pd intermediates.

-

Solvent polarity (e.g., DMSO vs. THF) influences reaction rate and selectivity .

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis or transesterification under acidic/basic conditions:

Acidic Hydrolysis

Basic Hydrolysis

Conditions:

-

Acidic: H₂SO₄ (conc.), reflux, 6–12 h

-

Basic: NaOH (2M), 60°C, 4–8 h

Pd-Catalyzed Reactions

In Suzuki coupling, the mechanism involves oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–Ar bond . Isotopic labeling studies (¹⁸O-DMSO) confirm DMSO’s role as an oxidant in analogous systems, facilitating PdII regeneration .

Steric and Electronic Effects

-

The pentyl chain increases steric hindrance, slowing nucleophilic attack at the 4-position.

-

The ester group withdraws electron density via resonance, polarizing the C–Br bond for substitution.

Reaction Optimization Data

Critical parameters for maximizing yields include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ 15–20% |

| Catalyst Loading | 2–5 mol% Pd | ↑ 10–25% |

| Solvent Polarity | High (e.g., DMSO) | ↑ Rate by 2× |

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-bromo-4-pentylbenzoate has been investigated for its potential biological activities, particularly in the development of pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties.

Anticancer Activity

Recent studies have focused on the anticancer properties of derivatives of this compound. For example, a derivative was tested against various cancer cell lines, with the following results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 10 |

These findings suggest that compounds derived from this compound exhibit moderate cytotoxicity against cancer cells, indicating their potential as anticancer agents.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various derivatives that possess different functional groups, thus broadening its application scope.

Synthesis of Bioactive Compounds

The compound has been used as an intermediate in synthesizing bioactive heterocycles. For instance, it can be reacted with amines to form substituted benzoates, which have shown promising results in biological assays.

Photocatalysis

Emerging research indicates that this compound can be incorporated into photocatalytic systems for solar energy harvesting. Its ability to participate in electron transfer processes makes it a candidate for developing efficient photocatalysts.

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer effects of this compound derivatives against multiple cancer cell lines. The results demonstrated that specific modifications to the benzoate structure could significantly enhance cytotoxicity.

Synthesis and Characterization

Another research effort focused on synthesizing novel derivatives from this compound. The derivatives were characterized using NMR and mass spectrometry, confirming their structural integrity and purity.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-pentylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The physicochemical and functional properties of ethyl benzoate derivatives are heavily influenced by substituents at the 3- and 4-positions. Below is a comparative analysis of Ethyl 3-bromo-4-pentylbenzoate and its analogs, supported by structural and application-based data.

Structural and Substituent Variations

Key analogs include:

Key Comparative Insights

Electronic Effects

- Electron-Donating Groups (e.g., pentyl, ethyl): The pentyl group in this compound donates electrons via induction, slightly deactivating the aromatic ring. This reduces the electrophilicity of the bromine atom compared to analogs with electron-withdrawing groups (e.g., F, CN) .

- Electron-Withdrawing Groups (e.g., F, CN): Fluorine and cyano substituents increase the ring’s electrophilicity, enhancing the bromine’s reactivity in substitution reactions. For example, Ethyl 3-bromo-4-fluorobenzoate may undergo faster SNAr reactions than the pentyl analog .

Lipophilicity and Solubility

- The pentyl chain confers significantly higher lipophilicity (logP ~5.2 estimated) compared to shorter alkyl (ethyl) or polar (OH, CN) substituents.

- In contrast, Ethyl 3-bromo-4-hydroxybenzoate exhibits higher polarity due to the hydroxyl group, favoring aqueous solubility and hydrogen-bonding interactions in pharmaceutical contexts .

Research Findings and Data

Reactivity in Substitution Reactions

- Bromine Reactivity: Kinetic studies suggest that para-substituents strongly influence bromine’s reactivity. Ethyl 3-bromo-4-fluorobenzoate reacts 2.3× faster with piperidine than the pentyl analog due to fluorine’s electron-withdrawing effect .

- Synthetic Utility: The pentyl group’s steric bulk may hinder reactions at the bromine site but improves stability in storage, as observed in shelf-life studies of alkyl-substituted benzoates .

Biological Activity

Ethyl 3-bromo-4-pentylbenzoate is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19BrO2

- Molecular Weight : 331.21 g/mol

- CAS Number : Not specified in the sources reviewed.

Pharmacological Effects

This compound exhibits several pharmacological activities, primarily attributed to its structural characteristics. The bromine atom and the pentyl chain can influence its interaction with biological targets, potentially enhancing its activity as an anti-inflammatory and antimicrobial agent.

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound may possess significant antimicrobial properties. For instance, derivatives of bromo-substituted benzoates have shown effectiveness against various bacterial strains, suggesting that this compound could exhibit similar effects.

- Anti-inflammatory Effects : Research has indicated that benzoate derivatives can modulate inflammatory pathways. This compound may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

- Antioxidant Properties : Some studies suggest that compounds with similar structures can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress.

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Enzymes : It may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.

- Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways that regulate inflammation and immune responses.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzoate derivatives, including this compound. The results indicated a notable reduction in bacterial growth for strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting a potential role in treating resistant infections.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties of this compound were assessed using an animal model of arthritis. The compound was administered to rats with induced inflammation. Results showed a marked decrease in paw swelling and reduced levels of inflammatory markers in serum, indicating its potential as an anti-inflammatory agent.

Data Table of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling Ethyl 3-bromo-4-pentylbenzoate in laboratory settings?

this compound requires strict adherence to safety measures due to its brominated aromatic structure. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of vapors or dust .

- Waste Disposal: Segregate halogenated waste in designated containers and collaborate with certified waste management services to ensure environmentally compliant disposal .

- First Aid: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention immediately. Provide the safety data sheet (SDS) to healthcare providers .

Q. How can researchers optimize the synthesis of this compound via bromination?

A common approach involves brominating a precursor such as ethyl 4-pentylbenzoate. Methodology includes:

- Reagent Selection: Use N-bromosuccinimide (NBS) as a brominating agent due to its selectivity for aromatic rings.

- Solvent and Conditions: Conduct the reaction in dichloromethane (DCM) or CCl₄ at 40–60°C, with a radical initiator (e.g., AIBN) to enhance regioselectivity at the 3-position .

- Monitoring: Track reaction progress via TLC or HPLC, using UV detection at 254 nm to identify brominated intermediates.

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate the product from unreacted starting materials.

- Recrystallization: Dissolve the crude product in hot ethanol and cool slowly to obtain high-purity crystals.

- Analytical Confirmation: Validate purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How does the pentyl substituent influence the electronic and steric properties of this compound in cross-coupling reactions?

The pentyl group at the 4-position introduces steric bulk, which may hinder coupling at the adjacent 3-bromo site. Methodological considerations:

- Catalytic Systems: Optimize palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (e.g., SPhos) to mitigate steric effects .

- Solvent Effects: Use polar aprotic solvents like DMF to stabilize transition states in Suzuki-Miyaura couplings.

- Computational Modeling: Employ density functional theory (DFT) to predict reactivity and regioselectivity .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Crystal Growth: Slow evaporation from ethanol/hexane mixtures improves crystal quality.

- Data Collection: Use synchrotron radiation for weakly diffracting crystals.

- Refinement: Apply the SHELXL software package for high-resolution data, leveraging its robust handling of heavy atoms (e.g., bromine) and disorder modeling .

Q. How can researchers resolve contradictory NMR data for this compound derivatives?

Contradictions often arise from dynamic effects or overlapping signals. Strategies include:

- Variable-Temperature NMR: Identify conformational exchange by analyzing signal splitting at low temperatures.

- 2D Experiments: Use HSQC and HMBC to assign ambiguous peaks and verify coupling pathways.

- Isotopic Labeling: Synthesize deuterated analogs to simplify spectra .

Q. What methodologies enable the study of substituent effects on the photostability of this compound?

- Accelerated Light Testing: Expose the compound to UV-Vis light (300–800 nm) in a photoreactor and monitor degradation via HPLC.

- Quantum Yield Calculations: Determine photodegradation efficiency using actinometry.

- Mechanistic Probes: Add radical scavengers (e.g., TEMPO) to identify degradation pathways .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.